3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(3-nitrobenzyl)-1H-pyrazole
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Overview
Description
3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(3-nitrobenzyl)-1H-pyrazole is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with multiple functional groups, including dimethoxyphenyl, ethyl, and nitrobenzyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(3-nitrobenzyl)-1H-pyrazole typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the substituent groups through various chemical reactions. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and nitrobenzyl halides. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(3-nitrobenzyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride or lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(3-nitrobenzyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(3-nitrobenzyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with various substituent groups, such as:
- 3,5-bis(4-methoxyphenyl)-4-ethyl-1-(3-nitrobenzyl)-1H-pyrazole
- 3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(3-nitrobenzyl)-1H-pyrazole
Uniqueness
The uniqueness of 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(3-nitrobenzyl)-1H-pyrazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H29N3O6 |
---|---|
Molecular Weight |
503.5 g/mol |
IUPAC Name |
3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-[(3-nitrophenyl)methyl]pyrazole |
InChI |
InChI=1S/C28H29N3O6/c1-6-22-27(19-10-12-23(34-2)25(15-19)36-4)29-30(17-18-8-7-9-21(14-18)31(32)33)28(22)20-11-13-24(35-3)26(16-20)37-5/h7-16H,6,17H2,1-5H3 |
InChI Key |
NQZHYZBGCUMVBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)CC3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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